Lipophilicity Advantage (XLogP3) Relative to Des-methyl and Regioisomeric Analogs
The computed XLogP3 of the target compound is 5.6, which is 0.7 log units higher than the des-methyl analog 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (XLogP3 ≈ 4.9) and 0.5 log units higher than the regioisomer 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (XLogP3 ≈ 5.1) [1]. This increased lipophilicity may enhance passive membrane permeability but could also reduce aqueous solubility, representing a quantifiable trade-off for cell-based or in vivo assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 |
| Comparator Or Baseline | Des-methyl analog: XLogP3 ≈ 4.9; Regioisomer (1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl): XLogP3 ≈ 5.1 |
| Quantified Difference | +0.7 log units vs des-methyl; +0.5 log units vs regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated from structural analogs in same PubChem release |
Why This Matters
Procurement decisions for cell-permeable probe compounds or oral drug candidates should consider this ~0.5-0.7 log unit lipophilicity difference, as it directly impacts permeability, solubility, and non-specific binding.
- [1] PubChem Compound Summary for CID 20852718 and related compounds. National Center for Biotechnology Information (2025). View Source
